molecular formula C21H17F3 B1459161 2',3,4-Trifluoro-4''-propyl-1,1':4',1''-terphenyl CAS No. 248936-60-9

2',3,4-Trifluoro-4''-propyl-1,1':4',1''-terphenyl

Cat. No.: B1459161
CAS No.: 248936-60-9
M. Wt: 326.4 g/mol
InChI Key: MNDRQVSIWFDBFZ-UHFFFAOYSA-N
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Description

“2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl” is a chemical compound with the molecular formula C21H17F3 . It is a white to almost white crystalline powder . The compound is used in the field of materials science, particularly in electronic materials and liquid crystal (LC) materials .


Molecular Structure Analysis

The molecular structure of “2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl” consists of a terphenyl core with a propyl group and three fluorine atoms attached . The IUPAC name for this compound is 2,3’,4’-trifluoro-4-(4-propylphenyl)-1,1’-biphenyl .


Physical And Chemical Properties Analysis

“2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl” is a solid at 20 degrees Celsius . It has a molecular weight of 326.36 g/mol . It appears as a white to almost white crystalline powder .

Scientific Research Applications

Nematic Stability and Liquid Crystalline Properties

Research has shown that fluorinated terphenyl compounds, including variants similar to 2',3,4-Trifluoro-4''-propyl-1,1':4',1''-terphenyl, exhibit significant nematic stability. Fluorination at specific positions in the terphenyl core promotes the formation of a nematic phase, a type of liquid crystal phase that is highly valuable for applications in displays and electro-optical devices. This stabilization is attributed to the electronic effects of fluorine atoms, which influence the molecular packing and phase behavior of these compounds (Pytlarczyk et al., 2021).

Third-Order Nonlinear Optical Properties

Fluorinated terphenyls have been studied for their third-order nonlinear optical (NLO) properties, which are crucial for various photonic applications such as optical switching, modulation, and telecommunications. The introduction of fluorine atoms into the terphenyl structure significantly enhances its third-order polarizability, making these compounds promising candidates for advanced optical materials. This enhancement is compared to that of prototype NLO molecules, suggesting the potential of fluorinated terphenyls in developing efficient NLO materials (Adeel et al., 2021).

Ferroelectric and Mesomorphic Behavior

The structural modification of terphenyls with fluorine substituents also impacts their mesomorphic properties, making them suitable for ferroelectric liquid crystal displays (FLCDs). These materials exhibit wide-range smectic phases and are capable of hosting ferroelectric systems. This makes them valuable for applications requiring rapid response times and high resolution, such as in advanced display technologies (Gray et al., 1989).

Synthesis and Material Applications

The synthesis of fluorinated terphenyls involves various methodologies, including palladium-catalyzed cross-coupling reactions, which provide access to a wide range of materials with potential applications in electronics, photonics, and material science. These compounds have been explored for their use in creating materials with high thermal stability, optical transparency, and low dielectric constants, indicating their utility in advanced electronic and photonic devices (Liaw et al., 2007).

Properties

IUPAC Name

1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-18(20(23)12-16)17-9-11-19(22)21(24)13-17/h4-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRQVSIWFDBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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